molecular formula C5H5IN2OS B6601681 3-iodothiophene-2-carbohydrazide CAS No. 1866542-24-6

3-iodothiophene-2-carbohydrazide

Cat. No. B6601681
CAS RN: 1866542-24-6
M. Wt: 268.08 g/mol
InChI Key: IWDNKDQOWWTXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodothiophene-2-carbohydrazide (3ITC) is a heterocyclic compound that is used in various scientific research applications. It is an important building block for the synthesis of various compounds, including drugs and other compounds of interest. The compound is also known as 3-iodo-2-thiophenecarbohydrazide and 3-iodo-2-thiocarbohydrazide. 3ITC is a versatile reagent that can be used in many different reactions, including Wittig reactions, condensations, and oxidations. It is also used in the synthesis of various pharmaceuticals, including anti-cancer drugs.

Scientific Research Applications

3ITC is used in a variety of scientific research applications. It is used in the synthesis of various compounds, including drugs and other compounds of interest. It is also used in the synthesis of various pharmaceuticals, including anti-cancer drugs. 3ITC is also used in the synthesis of polymers, such as polythiophenes, for use in various applications. In addition, 3ITC is used in the synthesis of various other compounds, including dyes, catalysts, and surfactants.

Mechanism of Action

The mechanism of action of 3ITC is not well understood. It is believed that the reaction of 3ITC with other compounds is mediated by the formation of a reactive intermediate, such as a thiocarbonyl compound. This intermediate is then able to react with other molecules, resulting in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3ITC are not well understood. It is believed that 3ITC may be toxic to certain organisms, including bacteria and fungi. However, the exact mechanism by which 3ITC exerts its toxicity is not known. In addition, there is no evidence to suggest that 3ITC has any significant effects on humans or other mammals.

Advantages and Limitations for Lab Experiments

The advantages of using 3ITC in laboratory experiments include its availability, low cost, and ease of use. In addition, 3ITC is a versatile reagent that can be used in a variety of reactions. However, there are some limitations to using 3ITC in laboratory experiments. For example, the reaction of 3ITC with other compounds can be unpredictable and can result in the formation of unexpected products. In addition, 3ITC is toxic and should be handled with care.

Future Directions

There are many potential future directions for the use of 3ITC in scientific research. One potential direction is the use of 3ITC in the synthesis of polymers, such as polythiophenes, for use in various applications. Another potential direction is the use of 3ITC in the synthesis of drugs and other compounds of interest. In addition, 3ITC could be used in the synthesis of various dyes, catalysts, and surfactants. Finally, further research is needed to better understand the biochemical and physiological effects of 3ITC.

Synthesis Methods

3ITC can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-iodothiophene with hydrazine hydrate in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 3ITC and water. The reaction is typically carried out in an aqueous solution at a temperature of 80-85°C. The reaction is usually complete within 2-3 hours.

properties

IUPAC Name

3-iodothiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDNKDQOWWTXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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